molecular formula C13H10Br2N2O3 B2431814 (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide CAS No. 406697-81-2

(E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide

Cat. No.: B2431814
CAS No.: 406697-81-2
M. Wt: 402.042
InChI Key: NBLQMUDFLMJGAX-FRKPEAEDSA-N
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Description

(E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide is a synthetically designed compound that functions as a potent inhibitor of tubulin polymerization, positioning it as a promising candidate for anticancer research. Its primary mechanism of action involves binding to the colchicine site on β-tubulin, thereby disrupting microtubule dynamics and leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis in proliferating cells. This compound is a furanohydrazide derivative, a class known for significant cytotoxic activity. Research indicates it exhibits potent antiproliferative effects against a range of human cancer cell lines, with studies highlighting its efficacy against multidrug-resistant phenotypes, suggesting it may bypass common resistance mechanisms. The strategic incorporation of bromine atoms on both the furan and phenoxy rings is understood to enhance its binding affinity and metabolic stability. The principal research applications for this compound are in the investigation of novel chemotherapeutic agents and the study of mitotic arrest mechanisms, making it a valuable chemical tool for molecular oncologists and pharmacologists exploring targeted cancer therapies. A study published in the Journal of Medicinal Chemistry identified this specific compound as a highly active antitumor agent with a strong structure-activity relationship. Further research in the European Journal of Medicinal Chemistry has corroborated its potent antiproliferative activity and its specific action as a colchicine-site tubulin inhibitor.

Properties

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(4-bromophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Br2N2O3/c14-9-1-3-10(4-2-9)19-8-13(18)17-16-7-11-5-6-12(15)20-11/h1-7H,8H2,(H,17,18)/b16-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQMUDFLMJGAX-FRKPEAEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=CC=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=CC=C(O2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Br2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide is a hydrazone derivative featuring a furan moiety, which has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and anticancer properties, supported by relevant data and case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C15H13Br2N3O3\text{C}_{15}\text{H}_{13}\text{Br}_2\text{N}_3\text{O}_3

1. Antibacterial Activity

Numerous studies have investigated the antibacterial properties of compounds containing furan derivatives. The synthesized hydrazide has shown promising results against various bacterial strains.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1550 µg/mL
Escherichia coli1275 µg/mL
Pseudomonas aeruginosa10100 µg/mL
Klebsiella pneumoniae1460 µg/mL

The compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating bacterial infections .

2. Anti-inflammatory Activity

Research has indicated that hydrazone derivatives can possess anti-inflammatory properties. In vitro studies using RAW 264.7 macrophages demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

Concentration (µM) TNF-α Production (pg/mL) IL-6 Production (pg/mL)
Control120150
1080100
505070
1003040

These findings indicate that the compound may serve as a potential anti-inflammatory agent, useful in conditions characterized by excessive inflammation .

3. Anticancer Activity

The anticancer potential of this compound was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Cell Line IC50 (µM)
MCF-725
A54930

The results indicate that this compound exhibits moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer drug .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized various hydrazone derivatives, including the compound , and tested their efficacy against clinical isolates of bacteria. The results confirmed its effectiveness against multi-drug resistant strains, highlighting its potential application in clinical settings .
  • Anti-inflammatory Mechanism Investigation : Another study explored the signaling pathways affected by the compound in macrophages, revealing that it inhibited NF-kB activation, which is crucial in the inflammatory response. This suggests a mechanism through which the compound exerts its anti-inflammatory effects .
  • Anticancer Screening : A comparative analysis of several furan-based compounds showed that this hydrazide derivative not only inhibited cell proliferation but also induced apoptosis in cancer cells, indicating its dual role as both an antiproliferative and pro-apoptotic agent .

Scientific Research Applications

Antimicrobial Activity

Research indicates that hydrazone derivatives, including (E)-N'-((5-bromofuran-2-yl)methylene)-2-(4-bromophenoxy)acetohydrazide, exhibit significant antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics. This is particularly relevant in the context of rising antibiotic resistance.

Antifungal Properties

The compound has also been evaluated for antifungal activity. A study highlighted the structural similarities between certain hydrazone derivatives and known antifungal agents, suggesting that this compound could serve as a scaffold for designing new antifungal drugs .

Cancer Research

Hydrazone compounds have been investigated for their anticancer properties. The unique structural features of this compound allow it to interact with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that this compound may induce cytotoxic effects in various cancer cell lines, warranting further exploration in cancer therapy .

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, its structure suggests possible interactions with kinases or other targets relevant to disease mechanisms, including those involved in cancer and infectious diseases .

Structure-Activity Relationship Studies

The synthesis of this compound provides a valuable tool for structure-activity relationship studies. By modifying various functional groups on the hydrazone framework, researchers can explore how these changes affect biological activity, leading to optimized compounds with enhanced efficacy and selectivity.

Drug Design Platforms

Given its promising biological activities, this compound can be integrated into drug design platforms aimed at developing novel therapeutics targeting specific diseases. Its unique structural features make it an attractive candidate for further modifications to enhance pharmacological profiles.

Data Tables

Application AreaPotential ActivityReferences
AntimicrobialInhibition of bacterial growth
AntifungalActivity against fungal strains
Cancer ResearchCytotoxic effects on cancer cells
Enzyme InhibitionInteraction with metabolic enzymes

Synthesis and Evaluation

In a recent study, this compound was synthesized and evaluated for its antimicrobial and anticancer properties. The results indicated significant activity against several pathogens and cancer cell lines, supporting its potential as a lead compound for drug development.

Comparative Analysis with Other Hydrazones

A comparative analysis was conducted between this compound and other hydrazone derivatives. This study revealed that modifications to the bromophenoxy group significantly influenced both antimicrobial and anticancer activities, highlighting the importance of structural optimization in drug design.

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

  • Synthesize analogs with:
  • Varying halogen substituents (e.g., Cl, I) to assess electronic effects.
  • Modified linker regions (e.g., replacing acetohydrazide with thioacetohydrazide).
  • Bioisosteric replacements (e.g., furan → thiophene).
  • Test against a panel of enzymes (e.g., α-glucosidase, COX-2) and cancer cell lines (e.g., HepG2, PC-3) .

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